N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide
Description
N-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-YL}phenyl)cyclopentanecarboxamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core fused with a cyclopentanecarboxamide moiety. The compound’s structure combines a rigid bicyclic system with a lipophilic cyclopentane group, which enhances binding to hydrophobic pockets in kinase domains. Its synthesis typically involves coupling cyclopentanecarbonyl chloride with aminothiazolopyridine intermediates under catalytic conditions .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-16(12-5-1-2-6-12)20-14-8-3-7-13(11-14)17-21-15-9-4-10-19-18(15)23-17/h3-4,7-12H,1-2,5-6H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNDJYSEBMQBBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the attachment of the phenyl and cyclopentanecarboxamide groups. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazolo[5,4-b]pyridine scaffold. This intermediate is then coupled with 3-bromophenylcyclopentanecarboxamide under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the thiazolo[5,4-b]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide involves its interaction with molecular targets such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell growth and survival. This inhibition is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors
Key structural analogs include derivatives with modifications to the aromatic R1 group or the linker between the thiazolopyridine core and substituents. For example:
- 6h (3-(Trifluoromethyl)phenyl-substituted derivative) : Exhibited moderate c-KIT inhibition (IC50 = 9.87 µM) due to optimal hydrophobic interactions via the trifluoromethyl group .
- 6i (Methylene-inserted analog) : Loss of activity (IC50 > 10 µM) due to disrupted spatial alignment with the kinase pocket .
- 6j (Urea-linked derivative) : Inactive, highlighting the necessity of the amide linkage for target engagement .
Table 1: Enzymatic Inhibitory Activities of Selected Thiazolo[5,4-b]pyridine Derivatives
| Compound | Structural Feature | c-KIT IC50 (µM) |
|---|---|---|
| 6h | 3-(Trifluoromethyl)phenyl | 9.87 |
| 6i | Methylene-inserted linker | >10 |
| 6j | Urea linkage | Inactive |
Isothiazolo[5,4-b]pyridine Carboxamides as DRAK Inhibitors
Compounds with isothiazolo[5,4-b]pyridine cores and carboxamide substituents demonstrate distinct kinase selectivity:
- 10r (Cyclopentanecarboxamide derivative) : Potent dual DRAK1/DRAK2 inhibitor (IC50 = 0.32 µM and 0.19 µM, respectively) due to optimal cyclopentane-induced conformational rigidity .
- 10s (Cycloheptanecarboxamide analog) : Reduced potency (IC50 > 1 µM), indicating that larger aliphatic rings disrupt binding .
Table 2: DRAK Inhibition by Carboxamide Derivatives
| Compound | Carboxamide Substituent | DRAK1 IC50 (µM) | DRAK2 IC50 (µM) |
|---|---|---|---|
| 10r | Cyclopentane | 0.32 | 0.19 |
| 10s | Cycloheptane | >1 | >1 |
The target compound’s cyclopentane group aligns with 10r’s pharmacophoric requirements, suggesting shared SAR principles for kinase inhibition.
Triazolothiadiazole and Triazolothiadiazine Analogs
- Vasodilatory triazolothiadiazoles : Demonstrated activity via nitric oxide modulation but lack kinase-targeting motifs .
- Antibacterial triazolothiadiazines : Moderate activity against bacterial strains, emphasizing the role of halogenated aryl groups .
These compounds highlight the broader utility of fused heterocycles but differ in mechanism compared to the target compound’s kinase inhibition.
Structural-Activity Relationship (SAR) Insights
- Core Rigidity : The thiazolo[5,4-b]pyridine scaffold is critical for maintaining planar geometry, facilitating kinase binding .
- Substituent Hydrophobicity : Lipophilic groups (e.g., cyclopentane, trifluoromethyl) enhance binding to hydrophobic kinase pockets .
- Linker Flexibility : Amide linkages outperform urea or methylene linkers in preserving activity .
Biological Activity
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.44 g/mol. The compound features a thiazolo-pyridine moiety linked to a phenyl group and a cyclopentanecarboxamide structure, which contributes to its unique biological properties.
The primary biological activity of this compound is attributed to its inhibition of the PI3K/AKT/mTOR signaling pathway . The mechanism is as follows:
- Target Interaction : The compound selectively inhibits PI3K, a key enzyme involved in cellular growth and survival pathways.
- Biochemical Pathways Affected : Inhibition of PI3K leads to reduced activation of AKT and mTOR, which are critical for protein synthesis and cell proliferation.
- Pharmacokinetics : Preliminary studies indicate that the compound has favorable pharmacokinetic properties, suggesting good bioavailability and potential efficacy in vivo .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity:
- Cell Lines Tested : It has been evaluated against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).
- Results : The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell viability at micromolar concentrations .
Case Studies
- Cytotoxicity Assays : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analyses revealed that the compound induces apoptosis through activation of caspases .
- In Silico Studies : Molecular docking simulations suggested strong binding affinity to PI3K, supporting its role as a potential therapeutic agent against cancers driven by aberrant PI3K signaling .
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds, consider the following table:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Thiazolo-pyridine core | Anticancer (PI3K inhibitor) | 10-20 |
| Thiazolo[4,5-b]pyridines | Similar core without cyclopentane | Moderate anticancer activity | 30-50 |
| Thiazolo[3,2-a]pyridines | Different nitrogen positioning | Variable activity; less potent | 40+ |
Q & A
Basic: What synthetic strategies are commonly employed for the preparation of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide?
The synthesis typically involves multi-step routes:
- Step 1: Construction of the thiazolo[5,4-b]pyridine core via cyclization of 2-aminopyridine derivatives with thiourea or thioamide precursors under acidic conditions .
- Step 2: Functionalization of the phenyl ring at the 3-position using Suzuki-Miyaura coupling or Ullmann-type reactions to introduce the cyclopentanecarboxamide group .
- Step 3: Amide bond formation between the cyclopentanecarboxylic acid and the amino-substituted thiazolo-pyridine intermediate, often using coupling agents like HATU or EDCI .
Key purification methods include column chromatography and recrystallization.
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene/THF mixtures improve coupling efficiency .
- Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (XPhos) boost cross-coupling reaction rates and selectivity .
- Temperature Control: Microwave-assisted synthesis at 80–120°C reduces reaction time for cyclization steps .
- Workup: Use of scavenger resins (e.g., QuadraSil™ MP) removes residual metal catalysts, improving purity .
Basic: Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the thiazolo-pyridine core and amide connectivity .
- Mass Spectrometry (HRMS): Validates molecular weight and detects impurities via isotopic patterns .
- X-ray Crystallography: Resolves stereochemical ambiguities in the cyclopentane ring and heterocyclic core .
- HPLC-PDA: Assesses purity (>95%) and monitors degradation under stress conditions .
Advanced: How do structural modifications influence biological activity in thiazolo-pyridine analogs?
Key SAR insights from comparable compounds (see Table 1):
| Modification | Impact on Activity | Reference |
|---|---|---|
| Amino substitution | Enhances solubility but reduces target affinity | |
| Thiophene vs. phenyl | Increases metabolic stability in vivo | |
| Cyclopentane vs. cyclohexane | Improves binding pocket compatibility | |
| Rational design should balance lipophilicity (logP) and hydrogen-bonding capacity for target engagement . |
Advanced: How should researchers address contradictions in reported biological data?
- Replicate Assays: Use orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition) to confirm activity .
- Control Variables: Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers to minimize variability .
- Meta-Analysis: Cross-reference with structurally related compounds (e.g., oxazolo-pyridines) to identify trends .
Basic: What are the primary biological targets of this compound?
- Kinase Inhibition: Thiazolo-pyridine derivatives show activity against MAPK and CDK families, linked to antiproliferative effects .
- Neuroprotection: Modulation of NMDA or AMPA receptors via cyclopentane-carboxamide interactions is hypothesized .
- Antimicrobial Activity: Analogous compounds disrupt bacterial efflux pumps (e.g., AcrB in E. coli) .
Advanced: What computational approaches aid in target identification?
- Molecular Docking: Glide or AutoDock Vina predicts binding modes to ATP pockets of kinases (e.g., PDB ID: 4EK4) .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-receptor complexes and identify key residues .
- QSAR Modeling: Topological descriptors (e.g., Wiener index) correlate substituent effects with IC₅₀ values .
Basic: How is compound stability evaluated under experimental conditions?
- Forced Degradation Studies: Expose to pH 1–13, UV light (ICH Q1B), and 40–80°C for 72 hours, monitoring degradation via HPLC .
- Lyophilization: Assess stability in solid state vs. DMSO stock solutions (-20°C) over 6 months .
Advanced: What strategies mitigate off-target effects in cellular assays?
- Counter-Screening: Test against panels of unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity .
- Proteome Profiling: Use affinity pulldown with SILAC labeling to identify non-specific binding partners .
- CRISPR Knockout: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Advanced: How can pharmacokinetic properties be optimized for in vivo studies?
- Prodrug Design: Introduce ester moieties to enhance oral bioavailability .
- Microsomal Stability Assays: Human liver microsomes (HLM) identify metabolic hotspots for deuteration or fluorination .
- Plasma Protein Binding: SPR or equilibrium dialysis guides adjustments to reduce serum albumin interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
